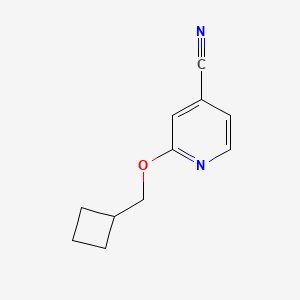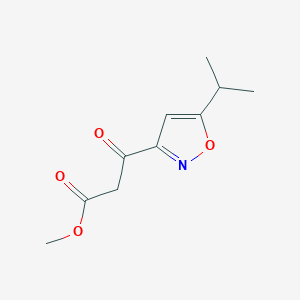![molecular formula C8H9NO4S2 B1394445 Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate CAS No. 166192-27-4](/img/structure/B1394445.png)
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate
Overview
Description
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate, commonly known as MNT, is a sulfur-containing compound that has been used in a variety of scientific research applications. It is a widely used reagent in organic synthesis and can be used as a catalyst in a variety of reactions. MNT has been used in the synthesis of various compounds, such as drugs, polymers, and other materials. Additionally, it has been used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate and related compounds have been utilized in the synthesis of various derivatives. For instance, methyl 3-(5-nitro-1,3-dioxane-5-yl)propanoates were reduced to yield hydroxylamino propanoates, which were further used to synthesize N-hydroxypyrrolidin-2-one derivatives (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008). Similarly, various uracil derivatives of methyl 3-propanoates have been synthesized and structurally analyzed, highlighting their potential in medicinal chemistry (Liu et al., 2014).
Electrochemical Generation Studies : The electrochemical generation of a nitro radical anion by a related compound, methyl 3-propanoate, has been studied, showing its utility in understanding hepatotoxicity and chemical behavior under reduction conditions (Yancheva et al., 2017).
Synthesis of β-Amino Acids : Research into the stereocontrolled transformation of d- and l-glyceraldehyde into amino propanoic acids using methyl esters of methyl 3-propanoate highlights its role in novel amino acid synthesis (Fernandez et al., 2006).
Enantioselective Catalysis : The compound has been used in studies involving enantioselective catalysis for the synthesis of β2-homoamino acids, demonstrating its relevance in asymmetric synthesis and organic chemistry (Rimkus & Sewald, 2003).
Medical Imaging and Drug Development
Imaging Hypoxia : A study on the synthesis of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) from a related methyl 3-propanoate derivative for imaging hypoxic tumor tissue in PET scans demonstrates its potential in medical imaging (Malik et al., 2012).
Synthesis of Dabigatran Etexilate : The synthesis of dabigatran etexilate, an antithrombotic agent, involves the use of ethyl 3-propanoate derivatives, underscoring the role of such compounds in pharmaceutical synthesis (Huansheng, 2013).
Antiproliferative and Antimicrobial Activity : Derivatives of methyl 3-propanoic acids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines and antimicrobial activity, demonstrating their significance in the development of new therapeutic agents (Božić et al., 2017).
Antituberculosis Agents : Compounds related to methyl 3-propanoate have been synthesized and evaluated for their in vitro antituberculosis activity, contributing to the search for new antituberculosis drugs (Foroumadi et al., 2004).
properties
IUPAC Name |
methyl 3-(3-nitrothiophen-2-yl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c1-13-7(10)3-5-15-8-6(9(11)12)2-4-14-8/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKAMKRVCXCYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=CS1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)

![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)
![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)




![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)